硅酸铝镁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Almasilate: is a crystalline polyhydrate of aluminium/magnesium silicate. It is primarily used as an antacid for the neutralization of excess stomach acid. Almasilate is available in certain parts of Europe and Asia, including Japan, Taiwan, Germany, and Spain . It is often combined with calcium carbonate and sodium bicarbonate for enhanced effectiveness .

科学研究应用

化学: : 在化学中,铝镁硅酸盐因其缓冲特性和中和酸的能力而受到研究。 它也用作研究硅酸盐矿物行为的模型化合物 .

生物学: : 在生物学研究中,铝镁硅酸盐用于研究其对胃酸分泌的影响及其对胃粘膜的潜在保护作用 .

医学: : 铝镁硅酸盐主要在医学中用作抗酸剂,用于治疗消化性溃疡、消化不良、烧心、酸性消化不良和胃酸 . 它的缓冲作用有助于缓解与胃酸过多相关的症状 .

工业: : 在制药行业,铝镁硅酸盐用于抗酸药物的制剂中。 它的稳定性和有效性使其成为非处方抗酸产品的宝贵成分 .

作用机制

铝镁硅酸盐通过在其聚合物结构内结合氢离子来发挥作用,从而中和胃酸。 这种缓冲作用有助于降低胃酸度,缓解与胃酸过多相关的症状 . 涉及的分子靶标包括胃环境中存在的氢离子 (H+) .

生化分析

Biochemical Properties

Almasilate plays a significant role in biochemical reactions due to its buffering capabilities. It interacts with hydrogen ions, effectively neutralizing stomach acid. The compound’s crystalline structure allows it to bind hydrogen ions within its polymer matrix, thereby reducing acidity . Almasilate does not interact extensively with enzymes or proteins, as its primary function is to act as a physical buffer rather than a biochemical catalyst or inhibitor.

Cellular Effects

Almasilate’s primary cellular effect is the neutralization of excess stomach acid, which can influence various cellular processes in the gastrointestinal tract. By reducing acidity, Almasilate helps protect the mucosal lining of the stomach and duodenum from damage caused by excess acid. This can prevent ulcer formation and promote healing of existing ulcers . Almasilate does not significantly impact cell signaling pathways, gene expression, or cellular metabolism beyond its buffering action.

Molecular Mechanism

The molecular mechanism of Almasilate involves its ability to bind hydrogen ions within its polymer structure. This binding reduces the concentration of free hydrogen ions in the stomach, thereby decreasing acidity . Almasilate does not directly interact with enzymes or other biomolecules to exert its effects. Instead, its action is purely based on its chemical properties as a buffer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Almasilate are observed to be stable over time. The compound maintains its buffering capacity without significant degradation. Long-term studies have shown that Almasilate continues to neutralize stomach acid effectively without losing its efficacy . There are no significant long-term effects on cellular function observed in in vitro or in vivo studies, as Almasilate’s action is limited to its buffering properties.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of Almasilate vary with different dosages. At therapeutic doses, Almasilate effectively neutralizes stomach acid without causing adverse effects . At higher doses, there may be a risk of alkalosis due to excessive neutralization of stomach acid. Toxic or adverse effects are generally not observed at recommended dosages, making Almasilate a safe and effective antacid.

Metabolic Pathways

Almasilate is not extensively metabolized in the body. Once ingested, it acts locally in the stomach to neutralize acid and is then excreted without significant alteration . The compound does not participate in metabolic pathways or interact with enzymes or cofactors in a significant manner. Its primary role is to act as a physical buffer in the gastrointestinal tract.

Transport and Distribution

Almasilate is transported and distributed within the gastrointestinal tract. It does not enter the bloodstream or other tissues in significant amounts The compound acts locally in the stomach and is excreted through the digestive system

Subcellular Localization

Almasilate does not have specific subcellular localization, as it acts primarily in the extracellular environment of the stomach. It does not enter cells or organelles and does not undergo post-translational modifications . Its activity is limited to its buffering action in the stomach, where it neutralizes excess acid.

准备方法

合成路线和反应条件: : 铝镁硅酸盐是在受控条件下通过结合铝和镁硅酸盐合成的。 文献中没有广泛记录确切的合成路线和反应条件 .

工业生产方法: : 铝镁硅酸盐的工业生产涉及铝和镁硅酸盐的受控反应,然后结晶形成多水合物结构。 该工艺确保形成稳定的结晶产品,适合制药用途 .

化学反应分析

反应类型: : 铝镁硅酸盐主要由于其抗酸性质而发生酸碱反应。 它通过在其聚合物结构内结合氢离子来中和胃酸 .

常用试剂和条件: : 与铝镁硅酸盐反应的主要试剂是盐酸 (HCl),它存在于胃中。 反应条件通常是胃环境中存在的条件,包括低 pH 值 .

形成的主要产物: : 铝镁硅酸盐与胃酸反应形成的主要产物是水,以及氢离子的中和,这降低了胃酸度 .

相似化合物的比较

类似化合物: : 与铝镁硅酸盐类似的化合物包括其他抗酸剂,如氢氧化镁、氢氧化铝和碳酸钙 .

比较: : 铝镁硅酸盐在其结晶多水合物结构中是独一无二的,这使它能够有效地结合氢离子并中和胃酸。 与其他抗酸剂相比,铝镁硅酸盐的治疗效果相当,但它没有比传统抗酸剂明显更有效 . 它的稳定性和与碳酸钙和碳酸氢钠等其他化合物的组合增强了它的有效性 .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Almasilate involves the reaction of aluminum hydroxide with magnesium silicate.", "Starting Materials": [ "Aluminum hydroxide", "Magnesium silicate" ], "Reaction": [ "Mix aluminum hydroxide and magnesium silicate in a 1:1 ratio", "Heat the mixture to 800-1000°C in a furnace", "Cool the resulting product and grind it into a fine powder", "Wash the powder with water to remove any impurities", "Dry the powder at 100-120°C to obtain the final product, Almasilate" ] } | |

| 71205-22-6 | |

分子式 |

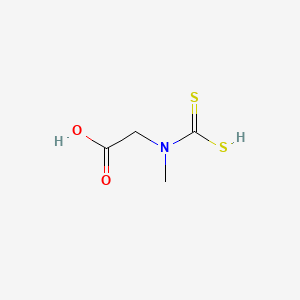

AlH6MgO5Si |

分子量 |

165.42 g/mol |

IUPAC 名称 |

dialuminum;magnesium;disilicate;hydrate |

InChI |

InChI=1S/Al.Mg.H4O4Si.H2O/c;;1-5(2,3)4;/h;;1-4H;1H2 |

InChI 键 |

KTUNHXNECGHQEB-UHFFFAOYSA-N |

SMILES |

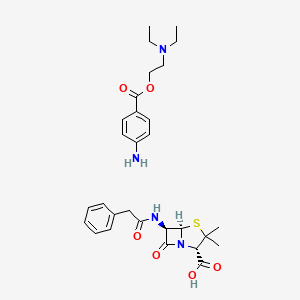

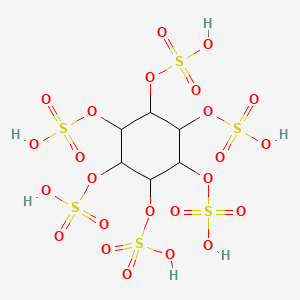

O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Al+3].[Al+3] |

规范 SMILES |

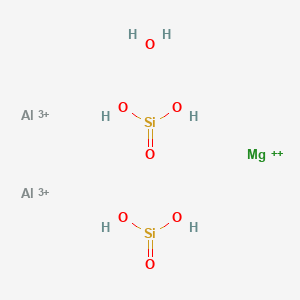

O.O[Si](O)(O)O.[Mg].[Al] |

| 71205-22-6 | |

同义词 |

almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)

![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)